1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride 1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 51787-76-9
VCID: VC18441652
InChI: InChI=1S/C23H27F2NO3.ClH/c24-20-6-2-18(3-7-20)23(27,19-4-8-21(25)9-5-19)10-1-13-26-14-11-22(12-15-26)28-16-17-29-22;/h2-9,27H,1,10-17H2;1H
SMILES:
Molecular Formula: C23H28ClF2NO3
Molecular Weight: 439.9 g/mol

1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride

CAS No.: 51787-76-9

Cat. No.: VC18441652

Molecular Formula: C23H28ClF2NO3

Molecular Weight: 439.9 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride - 51787-76-9

Specification

CAS No. 51787-76-9
Molecular Formula C23H28ClF2NO3
Molecular Weight 439.9 g/mol
IUPAC Name 4-(1,4-dioxa-8-azoniaspiro[4.5]decan-8-yl)-1,1-bis(4-fluorophenyl)butan-1-ol;chloride
Standard InChI InChI=1S/C23H27F2NO3.ClH/c24-20-6-2-18(3-7-20)23(27,19-4-8-21(25)9-5-19)10-1-13-26-14-11-22(12-15-26)28-16-17-29-22;/h2-9,27H,1,10-17H2;1H
Standard InChI Key CKSPFAGBXFEQSV-UHFFFAOYSA-N
Canonical SMILES C1C[NH+](CCC12OCCO2)CCCC(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O.[Cl-]

Introduction

Chemical Identity and Structural Features

1,4-Dioxa-8-azaspiro(4.5)decane-8-butanol, alpha,alpha-bis(4-fluorophenyl)-, hydrochloride belongs to the class of spirocyclic compounds, which are defined by two rings sharing a single atom. Its molecular formula is C23H28ClF2NO3\text{C}_{23}\text{H}_{28}\text{ClF}_2\text{NO}_3, with a molar mass of 439.9 g/mol . The parent compound (CID 40131) features a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a butanol chain bearing two 4-fluorophenyl groups at the alpha position, followed by hydrochlorination .

The spirocyclic core consists of a piperidine ring fused with a 1,4-dioxane system, creating a rigid bicyclic structure. This rigidity influences the compound’s conformational stability and interaction with biological targets . The 4-fluorophenyl groups enhance lipophilicity and electronic effects, while the hydrochloride salt improves aqueous solubility.

Key Structural PropertiesValue/Description
Molecular FormulaC23H28ClF2NO3\text{C}_{23}\text{H}_{28}\text{ClF}_2\text{NO}_3
Molecular Weight439.9 g/mol
Parent Compound (CID)40131
Core Structure1,4-Dioxa-8-azaspiro[4.5]decane
SubstituentsAlpha,alpha-bis(4-fluorophenyl)butanol hydrochloride

Synthetic Pathways and Methodologies

The synthesis of this compound involves multi-step organic transformations, beginning with the preparation of the spirocyclic core and proceeding through sequential functionalization.

Synthesis of the Spirocyclic Core

The 1,4-dioxa-8-azaspiro[4.5]decane core (CAS 177-11-7) is synthesized via a ketalization reaction. Piperidin-4-one is treated with ethylene glycol under acidic conditions to form the dioxolane ring, yielding the spirocyclic intermediate . This step typically employs para-toluenesulfonic acid (PTSA) as a catalyst, achieving moderate yields .

Functionalization with Fluorophenyl and Butanol Groups

The core is subsequently alkylated with 4,4-bis(4-fluorophenyl)-4-hydroxybutyl chloride in the presence of a base such as sodium hydride. This introduces the alpha,alpha-bis(4-fluorophenyl)butanol moiety . Final hydrochlorination using hydrogen chloride in a polar solvent (e.g., ethanol) yields the target compound .

Synthesis StepReagents/ConditionsYield
Ketalization of Piperidin-4-oneEthylene glycol, PTSA, reflux~60%
Alkylation4,4-Bis(4-fluorophenyl)-4-hydroxybutyl chloride, NaH, THF~45%
HydrochlorinationHCl gas, ethanol, 0–5°C~85%

Challenges in synthesis include steric hindrance during alkylation and the need for strict temperature control to prevent decomposition of the fluorophenyl groups.

Physicochemical Properties

The compound exhibits a balance of lipophilic and hydrophilic characteristics due to its structural components. The spirocyclic core contributes to a density of 1.117 g/mL and boiling point of 108–111°C at 26 mmHg . The hydrochloride salt enhances water solubility, though the compound remains partly miscible in organic solvents like dichloromethane and ethyl acetate .

PropertyValue
Density1.117 g/mL at 20°C
Boiling Point108–111°C at 26 mmHg
Water SolubilityPartly miscible
Refractive IndexnD20=1.485n_D^{20} = 1.485
pKa10.92 (predicted)

The fluorophenyl groups impart UV absorption maxima at 260–280 nm, useful for analytical quantification.

Biological Activities and Applications

Fungicidal Activity

A patent (US20120225877A1) discloses derivatives of 1,4-dioxa-8-azaspiro[4.5]decane as broad-spectrum fungicides . Compounds with fluorophenyl substituents demonstrate 40–100% inhibition against pathogens such as Pyricularia oryzae and Fusarium oxysporum at 500 ppm concentrations . The mechanism likely involves disruption of fungal membrane integrity via interaction with sterol biosynthesis enzymes .

PathogenInhibition (%)
Pyricularia oryzae95–100
Rhizoctonia solani80–90
Fusarium oxysporum70–85

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